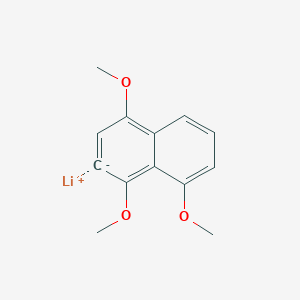
N,N'-(2-Formylthiene-3,4-diyl)diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2-Formylthiene-3,4-diyl)diacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiene ring substituted with formyl and diacetamide groups, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)diacetamide typically involves the reaction of thiene derivatives with formylating agents and acetic anhydride. The process often requires specific catalysts and controlled conditions to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as pyridine, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for N,N’-(2-Formylthiene-3,4-diyl)diacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiene ring can participate in electrophilic substitution reactions, where the formyl or acetamide groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
科学的研究の応用
N,N’-(2-Formylthiene-3,4-diyl)diacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)diacetamide involves its interaction with various molecular targets. The formyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N,N’-(2-Formylphenyl)diacetamide
- N,N’-(2-Formylpyridine)diacetamide
- N,N’-(2-Formylbenzene)diacetamide
Uniqueness
N,N’-(2-Formylthiene-3,4-diyl)diacetamide is unique due to the presence of the thiene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridine analogs.
特性
CAS番号 |
90070-01-2 |
|---|---|
分子式 |
C9H10N2O3S |
分子量 |
226.25 g/mol |
IUPAC名 |
N-(4-acetamido-5-formylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3S/c1-5(13)10-7-4-15-8(3-12)9(7)11-6(2)14/h3-4H,1-2H3,(H,10,13)(H,11,14) |
InChIキー |
ZNKHEBNCEJRFAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CSC(=C1NC(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


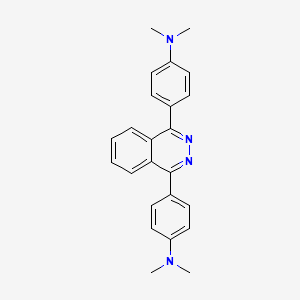
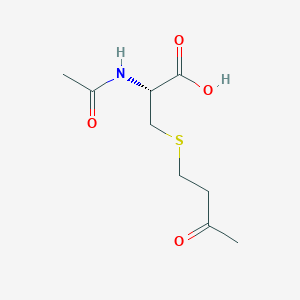
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
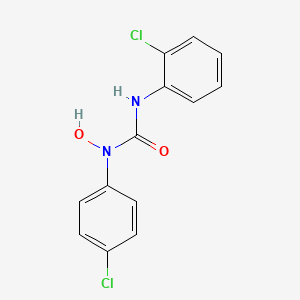
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)

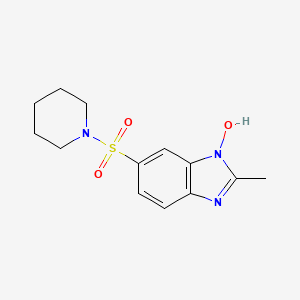
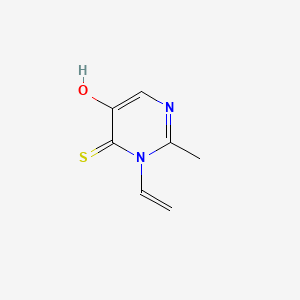
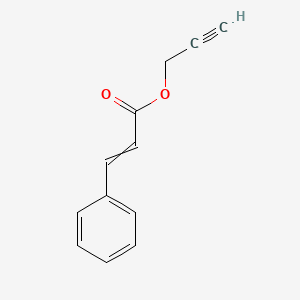
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
